N-Demethyl Olanzapine

Catalog No.
S949593
CAS No.
161696-76-0
M.F
C16H18N4S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Demethyl Olanzapine

CAS Number

161696-76-0

Product Name

N-Demethyl Olanzapine

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3

InChI Key

FHPIXVHJEIZKJW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4

Isomeric SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CCNCC4

DMO and Therapeutic Efficacy

Some studies investigate the potential role of DMO in contributing to the therapeutic effects of olanzapine. Research suggests a correlation between the ratio of olanzapine and DMO plasma levels and the treatment response in patients with schizophrenia. A study published in the journal PLOS ONE found that a higher olanzapine/DMO ratio was associated with better clinical outcomes, suggesting that DMO might play a role in the medication's effectiveness []. However, further research is needed to confirm this connection and understand the underlying mechanisms.

DMO and Metabolic Effects

Olanzapine use has been linked to metabolic side effects, such as weight gain and increased risk of diabetes. Interestingly, some research explores whether DMO might have opposing metabolic effects compared to olanzapine. Studies like one published in Psychopharmacology suggest that DMO might have weight-reducing and insulin-sensitizing properties, potentially counteracting some of olanzapine's metabolic drawbacks []. However, these findings are primarily based on animal studies, and further investigation in humans is necessary to understand the full picture.

DMO and Pharmacokinetic Interactions

DMO's interaction with the body's CYP enzyme system, responsible for metabolizing drugs, is another area of scientific interest. Research suggests that factors like smoking can influence DMO levels by affecting CYP1A2 activity, the enzyme primarily responsible for DMO formation []. Understanding such interactions is crucial for optimizing treatment strategies and individualizing medication dosages.

N-Demethyl Olanzapine, also known as 4-N'-desmethyl-olanzapine, is a significant metabolite of the atypical antipsychotic drug olanzapine. This compound is formed primarily through the metabolic activity of cytochrome P450 enzyme CYP1A2. Unlike its parent compound, N-Demethyl Olanzapine exhibits distinct pharmacological properties and interactions with various neurotransmitter receptors, contributing to its unique biological profile.

The specific mechanism of action of N-Desmethylolanzapine is not fully understood. However, its antipsychotic activity is likely related to its interaction with dopamine and serotonin receptors in the brain, similar to olanzapine []. More research is needed to elucidate the exact mechanisms involved.

N-Demethyl Olanzapine undergoes various chemical transformations during its metabolism. The primary metabolic pathway involves:

  • Oxidation: The conversion of olanzapine to N-Demethyl Olanzapine occurs via oxidative demethylation.
  • Glucuronidation: Further metabolism can lead to the formation of glucuronide conjugates, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes.
  • Other Metabolites: N-Demethyl Olanzapine can also be further metabolized to other compounds, including olanzapine-N-oxide and 2-hydroxymethyl olanzapine through additional enzymatic reactions involving flavin-containing monooxygenases and other cytochrome P450 isoenzymes .

N-Demethyl Olanzapine exhibits a range of biological activities that differentiate it from olanzapine itself. Notably:

  • Receptor Binding: It interacts with multiple neurotransmitter receptors, including dopamine D2, serotonin 5HT2A, and histamine H1 receptors. Its binding affinity varies significantly compared to olanzapine, suggesting different pharmacodynamic effects .
  • Metabolic Effects: Studies indicate that N-Demethyl Olanzapine may have a normalizing effect on metabolic parameters in patients treated with olanzapine, potentially counteracting some of the metabolic side effects associated with the parent drug .

The synthesis of N-Demethyl Olanzapine can be achieved through several methods:

  • Oxidative Demethylation: This is the primary method where olanzapine is treated with oxidizing agents to remove the methyl group from the nitrogen atom.
  • Condensation Reactions: Various synthetic routes involve condensation reactions using primary amidines or piperazine derivatives in specific solvent mixtures such as toluene and dimethyl sulfoxide .
  • Alternative Pathways: Other synthetic strategies may include the use of different catalytic systems or reagents to facilitate the selective demethylation of olanzapine .

Research indicates that N-Demethyl Olanzapine interacts differently with various biological systems compared to olanzapine:

  • Receptor Interaction: It has been shown to have varied binding affinities for dopamine and serotonin receptors, which are crucial for its therapeutic effects .
  • Metabolic Impact: Studies have highlighted its role in influencing glucose and lipid metabolism in patients undergoing treatment with olanzapine, suggesting a potential role in mitigating metabolic side effects .

Several compounds are structurally or functionally similar to N-Demethyl Olanzapine. These include:

CompoundSimilarityUnique Features
OlanzapineParent compound; shares similar effectsBroader receptor profile; more pronounced side effects
2-Hydroxymethyl OlanzapineAnother metabolite; related structureDifferent receptor binding characteristics
Olanzapine-N-OxideOxidative metabolite of olanzapineDistinct pharmacokinetic properties
ClozapineAtypical antipsychotic; similar therapeutic usesDifferent receptor affinity and side effect profile

N-Demethyl Olanzapine stands out due to its unique metabolic pathways and receptor interactions that may provide therapeutic benefits while minimizing adverse effects associated with traditional antipsychotics like olanzapine .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.12521776 g/mol

Monoisotopic Mass

298.12521776 g/mol

Heavy Atom Count

21

UNII

C1053I7P65

Metabolism Metabolites

N-Desmethylolanzapine has known human metabolites that include 1-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-2-ol.
N-Desmethylolanzapine is a known human metabolite of olanzapine.

Dates

Modify: 2023-08-15

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